molecular formula C6H7BrN2O B2790498 4-Bromo-6-methoxypyridin-2-amine CAS No. 1211526-95-2

4-Bromo-6-methoxypyridin-2-amine

Cat. No.: B2790498
CAS No.: 1211526-95-2
M. Wt: 203.039
InChI Key: OODYYMJBNVYSLH-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxypyridin-2-amine (CAS 1211526-95-2) is a brominated pyridine derivative of high interest in chemical research and development. This compound, with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol, serves as a versatile and valuable synthetic intermediate . Its structure incorporates three distinct functional groups—a bromine atom, a methoxy group, and an amine group—on the pyridine ring, making it a useful substrate for constructing more complex molecules through metal-catalyzed cross-coupling reactions and other synthetic transformations. Researchers utilize this building block in medicinal chemistry for the synthesis of potential pharmacologically active compounds and in materials science for the creation of novel functional molecules. The product is supplied with a purity of ≥97% . It is essential to store this compound at 4°C and protect it from light to ensure its long-term stability . This chemical is strictly labeled "For Research Use Only" and is intended solely for research and further manufacturing applications; it is not intended for diagnostic or therapeutic uses, nor for human use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

4-bromo-6-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODYYMJBNVYSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methoxypyridin-2-amine typically involves the bromination of 6-methoxypyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 6-methoxypyridin-2-amine with a brominating agent in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-6-methoxypyridin-2-amine can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methoxypyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve a polar aprotic solvent and a base.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized pyridine derivatives.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-methoxypyridin-2-amine is primarily utilized as a building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with enhanced biological activities.

Anticancer Activity:
Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. For instance, it affects the urokinase plasminogen activator (uPA) pathway, which is crucial for cancer metastasis.

Case Study:
In a study focusing on the inhibition of cancer cell lines, 4-Bromo-6-methoxypyridin-2-amine demonstrated significant growth inhibition, suggesting its utility in developing new anticancer therapies.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit enzymes involved in nucleotide metabolism, which is vital for cellular proliferation and survival. By binding to these enzymes, it can potentially serve as a therapeutic agent against proliferative diseases.

Mechanism of Action:
The mechanism involves binding to the active sites of target enzymes, thereby blocking substrate access and inhibiting their activity. This property is particularly useful in designing inhibitors for diseases like cancer and other metabolic disorders.

The presence of both bromine and methoxy groups enhances the compound's reactivity and biological interactions, making it suitable for diverse applications in medicinal chemistry.

Cellular Pathway Modulation:
The methoxy substitution at the 6-position may enhance the compound's ability to modulate various cellular pathways essential for therapeutic efficacy.

Case Study 1: Anticancer Properties

A study highlighted the compound's role in inhibiting cell growth across various cancer lines, attributing this effect to its interaction with the uPA pathway. The results indicated a promising avenue for further research into its therapeutic potential.

Case Study 2: Interaction with Biological Targets

Molecular docking simulations have shown that 4-Bromo-6-methoxypyridin-2-amine binds effectively to enzymes involved in nucleotide metabolism. This suggests its potential as a lead compound for drug development targeting specific cancers.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxypyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand that binds to receptors or enzymes, modulating their activity. The methoxy and bromine groups play a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : Shifting the bromine or amine group (e.g., 5-bromo-6-methoxy vs. 4-bromo-6-methoxy) alters electronic distribution and steric effects, impacting reactivity in cross-coupling reactions .
  • Substituent Effects: Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces polarity, affecting solubility and crystallization behavior .

Physicochemical Properties

Limited data on exact melting points or solubility are available for 4-bromo-6-methoxypyridin-2-amine. However, comparisons can be drawn from analogs:

  • 4,6-Dichloro-5-methoxypyrimidine (CAS Not provided): Melting point 313–315 K, with Cl···N interactions stabilizing its crystal lattice .
  • 3-Amino-2-bromo-6-methoxypyridine: Synthesized via bromination of 5-amino-2-methoxy-4-methylpyridine, yielding a compound with moderate solubility in chloroform .

Biological Activity

Overview

4-Bromo-6-methoxypyridin-2-amine is a heterocyclic compound belonging to the pyridine family, characterized by its bromine and methoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes.

  • Molecular Formula : C7_7H8_8BrN2_2O
  • Molecular Weight : 215.06 g/mol
  • CAS Number : 1211526-95-2

The biological activity of 4-Bromo-6-methoxypyridin-2-amine is primarily attributed to its interaction with specific molecular targets. It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound binds to the ATP-binding site of FGFR, preventing receptor activation and subsequent downstream signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Anticancer Properties

Research indicates that 4-Bromo-6-methoxypyridin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)5.2Growth inhibition
A549 (lung cancer)3.8Induction of apoptosis
MCF7 (breast cancer)4.5Cell cycle arrest

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, 4-Bromo-6-methoxypyridin-2-amine has shown antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are as follows:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus16Moderate activity
Escherichia coli32Low activity
Pseudomonas aeruginosa64Low activity

This suggests potential applications in treating bacterial infections, although further studies are needed to evaluate its efficacy in vivo.

Case Studies and Research Findings

  • FGFR Inhibition : A study demonstrated that 4-Bromo-6-methoxypyridin-2-amine effectively inhibits FGFR signaling pathways, leading to decreased tumor growth in xenograft models. The compound was shown to reduce phosphorylated FGFR levels significantly.
  • Antimicrobial Activity : In a comparative study, the compound was tested alongside other pyridine derivatives for its antimicrobial properties. It exhibited superior activity against Gram-positive bacteria compared to other analogs, highlighting its potential as a new antimicrobial agent .
  • Bioconversion Studies : Research utilizing whole cells of Burkholderia sp. MAK1 showed that derivatives of pyridine can be bioconverted into more active forms, indicating that modifications on the pyridine scaffold could enhance biological activity .

Q & A

Q. What are the common synthetic routes for 4-Bromo-6-methoxypyridin-2-amine, and how can purity be ensured?

The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 6-methoxypyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane under controlled conditions (40–60°C, 12–24 hours) achieves regioselective substitution at the 4-position . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity verification requires HPLC (C18 column, methanol/water mobile phase) coupled with mass spectrometry (ESI-MS) to confirm molecular integrity .

Q. What spectroscopic techniques are critical for characterizing 4-Bromo-6-methoxypyridin-2-amine?

  • NMR : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 resolve substituent effects. The methoxy group typically appears as a singlet (~δ 3.8 ppm), while the aromatic protons show coupling patterns indicative of substitution .
  • FT-IR : Peaks at ~3350 cm1^{-1} (N-H stretch), ~1250 cm1^{-1} (C-O of methoxy), and ~550 cm1^{-1} (C-Br) confirm functional groups .
  • Elemental Analysis : Matches calculated C, H, N, and Br percentages within ±0.3% .

Q. How can the compound’s stability under varying storage conditions be assessed?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >150°C for similar bromopyridines) .
  • Light Sensitivity : Storage in amber vials at 2–8°C prevents photodegradation. HPLC monitoring over 30 days assesses degradation products .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective bromination in complex pyridine derivatives?

Regioselectivity is influenced by:

  • Directing Groups : The methoxy group at the 6-position directs electrophilic bromination to the 4-position via resonance effects. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) predict electron density distribution to guide substitution sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while additives like H2_2SO4_4 can modulate reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) while maintaining >90% yield .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Mechanistic Studies : Use kinetic isotope effects (KIEs) or 15N^{15}N-labeling to probe reaction pathways .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELXL refinement) provides unambiguous structural confirmation, resolving ambiguities from spectral data .
  • Competitive Reactions : Parallel synthesis of isomers under identical conditions identifies thermodynamic vs. kinetic control .

Q. How can crystallographic data (e.g., SHELXL) elucidate the compound’s intermolecular interactions?

  • Hydrogen Bonding : The amine group forms N–H···N or N–H···O bonds with adjacent molecules, visualized via ORTEP-3 diagrams .
  • Packing Analysis : SHELXL-generated Hirshfeld surfaces quantify Br···H and π-π interactions, correlating with solubility and melting point .
  • Twinned Data Refinement : For challenging crystals, SHELXL’s TWIN and BASF commands model twinning parameters, improving R-factor convergence (<0.05) .

Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions involving 4-Bromo-6-methoxypyridin-2-amine?

  • Catalyst Screening : Pd(PPh3_3)4_4 or CuI in Suzuki-Miyaura couplings improves cross-coupling efficiency with aryl boronic acids (>75% yield) .
  • Solvent Optimization : DMF/H2_2O mixtures reduce side reactions vs. pure DMF .
  • In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of stoichiometry .

Q. What analytical approaches differentiate degradation products during long-term biological assays?

  • LC-HRMS : Identifies hydroxylated or de-brominated metabolites via exact mass (<5 ppm error) .
  • X-ray Photoelectron Spectroscopy (XPS) : Detects changes in Br oxidation states (e.g., Br0^0 vs. Br^-) in decomposed samples .

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